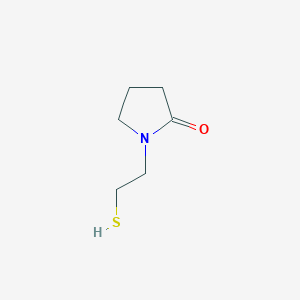
1-(2-Mercaptoethyl)pyrrolidin-2-one
Descripción general
Descripción
1-(2-Mercaptoethyl)pyrrolidin-2-one, commonly known as MEPO, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. MEPO has been found to possess unique properties that make it an attractive candidate for use in scientific research. In
Aplicaciones Científicas De Investigación
MEPO has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and neurology. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. MEPO has also been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.
Mecanismo De Acción
MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. MEPO has been found to have a neuroprotective effect, which may be due to its ability to inhibit apoptosis and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
MEPO has been found to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. MEPO has also been found to improve cognitive function and memory in animal models, which may be due to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEPO has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MEPO. One potential area of research is the development of MEPO-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the use of MEPO as a radioprotective agent in cancer treatment. Further studies are needed to fully understand the mechanism of action of MEPO and its potential applications in various fields of science.
In conclusion, MEPO is a sulfur-containing compound with unique properties that make it an attractive candidate for use in scientific research. Its synthesis method has been well-established, and it has been studied for its potential applications in various fields of science. MEPO exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and inhibit oxidative stress. It has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of MEPO in various fields of science.
Métodos De Síntesis
MEPO can be synthesized by reacting 2-bromoethylamine hydrobromide with 2-pyrrolidone-5-one in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydrosulfide to yield MEPO. This synthesis method has been well-established and has been used in numerous studies.
Propiedades
IUPAC Name |
1-(2-sulfanylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBODMFWMIWWZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065663 | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Mercaptoethyl)pyrrolidin-2-one | |
CAS RN |
13839-15-1 | |
| Record name | 1-(2-Mercaptoethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13839-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013839151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-mercaptoethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)







